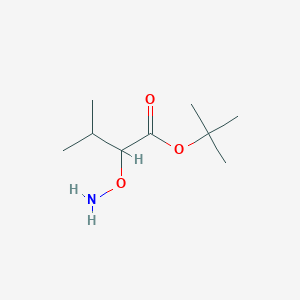
tert-Butyl 2-(aminooxy)-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(aminooxy)-3-methylbutanoate: is an organic compound that features a tert-butyl ester group and an aminooxy functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(aminooxy)-3-methylbutanoate typically involves the reaction of tert-butyl 3-methylbutanoate with hydroxylamine or its derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the aminooxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(aminooxy)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines or hydroxylamines .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 2-(aminooxy)-3-methylbutanoate is used as a building block for the synthesis of more complex molecules
Biology: The compound is used in biochemical research to study enzyme mechanisms and protein interactions. The aminooxy group can form stable covalent bonds with carbonyl groups, making it useful for labeling and modifying biomolecules.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug precursor or intermediate. Its ability to form stable conjugates with biomolecules makes it a valuable tool in drug design and development.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 2-(aminooxy)-3-methylbutanoate involves the formation of covalent bonds with target molecules. The aminooxy group can react with carbonyl groups to form oxime or hydrazone derivatives, which can alter the structure and function of the target molecules. This reactivity is exploited in various applications, including enzyme inhibition, protein labeling, and drug conjugation .
Comparison with Similar Compounds
- tert-Butyl 2-(hydroxy)-3-methylbutanoate
- tert-Butyl 2-(amino)-3-methylbutanoate
- tert-Butyl 2-(methoxy)-3-methylbutanoate
Comparison: tert-Butyl 2-(aminooxy)-3-methylbutanoate is unique due to the presence of the aminooxy group, which imparts distinct reactivity compared to similar compounds. While tert-butyl 2-(hydroxy)-3-methylbutanoate and tert-butyl 2-(methoxy)-3-methylbutanoate primarily undergo reactions involving their hydroxyl or methoxy groups, this compound can participate in a wider range of reactions due to the nucleophilic nature of the aminooxy group. This makes it a versatile compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C9H19NO3 |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
tert-butyl 2-aminooxy-3-methylbutanoate |
InChI |
InChI=1S/C9H19NO3/c1-6(2)7(13-10)8(11)12-9(3,4)5/h6-7H,10H2,1-5H3 |
InChI Key |
SUNJKJWWNNMWSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC(C)(C)C)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


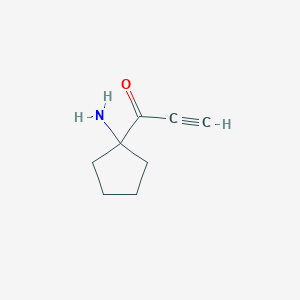

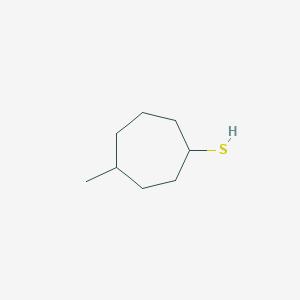
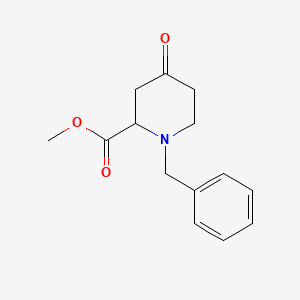
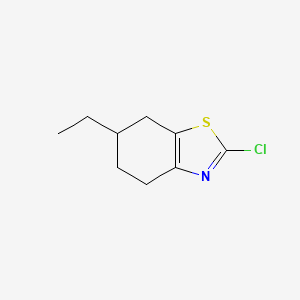
![3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13173938.png)

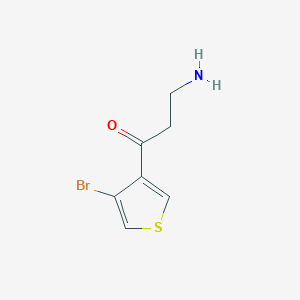
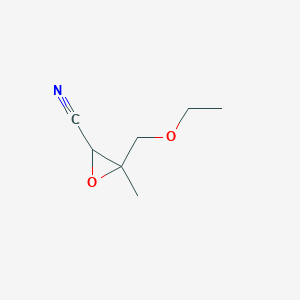
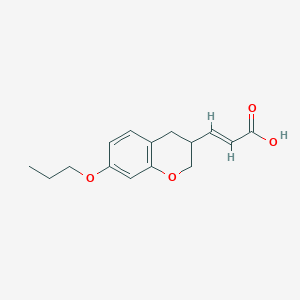
![N-{2-[2-(aminomethyl)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B13173963.png)
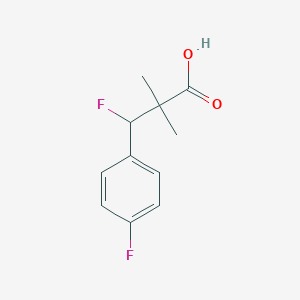
![7-Cyclopropyl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B13173965.png)

